molecular formula C11H12BrClO B582567 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene CAS No. 1280786-86-8

4-Bromo-1-chloro-2-(cyclopentyloxy)benzene

Cat. No. B582567
M. Wt: 275.57
InChI Key: APVQZRSNYYOSTJ-UHFFFAOYSA-N
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Description

“4-Bromo-1-chloro-2-(cyclopentyloxy)benzene” is a chemical compound with the molecular formula C11H12BrClO. It has an average mass of 275.569 Da and a monoisotopic mass of 273.976013 Da .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-chloro-2-(cyclopentyloxy)benzene” consists of a benzene ring substituted with bromine, chlorine, and cyclopentyloxy groups .


Physical And Chemical Properties Analysis

“4-Bromo-1-chloro-2-(cyclopentyloxy)benzene” has a density of 1.5±0.1 g/cm3, a boiling point of 324.6±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 54.4±3.0 kJ/mol and a flash point of 150.1±22.3 °C .

Scientific Research Applications

Synthesis of Non-Peptide CCR5 Antagonists

A significant body of research has been dedicated to synthesizing novel compounds utilizing derivatives closely related to "4-Bromo-1-chloro-2-(cyclopentyloxy)benzene" as key intermediates. These compounds are explored for their potential as non-peptide CCR5 antagonists, which are relevant in the context of treating various diseases, including HIV. The synthesis involves multi-step chemical reactions including elimination, reduction, and bromination, leading to the formation of these antagonists. The detailed structural characterization of these products through methods such as 1H NMR, 13C NMR, and mass spectrometry confirms their successful synthesis and provides insights into their potential biological activities (Cheng De-ju, 2014), (Cheng De-ju, 2015).

Structural Characterization and Crystal Analysis

Another area of research focuses on the crystal structure and molecular interactions of compounds derived from or related to "4-Bromo-1-chloro-2-(cyclopentyloxy)benzene". Studies such as those by Jotani et al. (2019) and others have elucidated the crystal structures, providing valuable information on the molecular arrangement, dihedral angles, and potential interactions within the crystals. These insights contribute to a deeper understanding of the material's properties and potential applications in fields such as nonlinear optics and pharmaceuticals (Jotani, See Mun Lee, K. Lo, & E. Tiekink, 2019).

Development of Key Intermediates for Therapeutic Agents

Research has also been conducted on synthesizing key intermediates for the manufacturing of therapeutic agents, such as SGLT2 inhibitors, which are promising for diabetes therapy. The synthesis process demonstrates the versatility and importance of bromo- and chloro-substituted benzene derivatives in developing medically relevant compounds. This research emphasizes the potential of such compounds to serve as building blocks in the synthesis of therapeutic agents, showcasing their importance in medicinal chemistry (Yi Zhang et al., 2022).

properties

IUPAC Name

4-bromo-1-chloro-2-cyclopentyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVQZRSNYYOSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682193
Record name 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-2-(cyclopentyloxy)benzene

CAS RN

1280786-86-8
Record name Benzene, 4-bromo-1-chloro-2-(cyclopentyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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